![molecular formula C18H18N6O B5549381 2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidine derivatives are a class of compounds that have garnered interest in medicinal chemistry for their diverse biological activities. The general fascination with these compounds stems from their structural similarity to purines, which are integral to many biological processes. This structural resemblance allows them to interact with a variety of biological targets, making them valuable scaffolds in drug discovery.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep synthetic routes starting from simple precursors such as pyrazoles or pyrimidines. Common synthetic strategies include the cyclization of amino-pyrazoles with β-diketones or the reaction of pyrazole derivatives with halogenated compounds in the presence of bases. These methods allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships within this chemical space (Elnagdi et al., 1977).

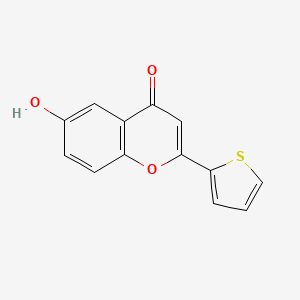

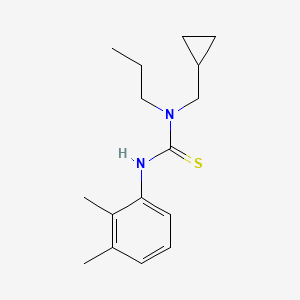

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of two fused heterocyclic rings. X-ray diffraction studies of these compounds reveal that substituents on the pyrazolo and pyrimidine rings can significantly influence the overall molecular conformation, which in turn affects their biological activity and interaction with target proteins. Crystallographic studies provide insights into the regioselectivity of reactions and the stabilization of certain tautomeric forms, which are crucial for understanding the reactivity and biological activity of these compounds (Amarasekara et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Activities

Enaminones as Building Blocks : Novel N-arylpyrazole-containing enaminones were synthesized and showed cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil. Additionally, some products demonstrated antimicrobial activity, suggesting potential as antitumor and antimicrobial agents (S. Riyadh, 2011).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reactivity and Potential Ligands : A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones were synthesized, potentially acting as benzodiazepine receptor ligands, indicating their relevance in neurological research and drug development (F. Bruni et al., 1994).

Anticancer and Anti-inflammatory Agents

Novel Pyrazolopyrimidines Derivatives : A novel series of pyrazolopyrimidines were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This study provides insights into the structure-activity relationship, highlighting their potential as therapeutic agents (A. Rahmouni et al., 2016).

Antiinflammatory Drug Development

Nonsteroidal Antiinflammatory Pyrazolopyrimidines : The synthesis of pyrazolo[1,5-a]pyrimidines revealed compounds with significant antiinflammatory properties and low to nonexistent ulcerogenic activity, providing a foundation for the development of safer antiinflammatory drugs (G. Auzzi et al., 1983).

Phosphodiesterase Inhibitors

Cyclic GMP Phosphodiesterase Inhibitory Activity : A series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, exhibiting antihypertensive activity and potential for treating various cardiovascular conditions (B. Dumaitre & N. Dodic, 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c1-11-9-16-20-15(14-7-5-4-6-8-14)10-17(24(16)23-11)19-12(2)18-22-21-13(3)25-18/h4-10,12,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMHPRIHBMYXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C=C2NC(C)C3=NN=C(O3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)